molecular formula C7H13NO4S3 B144014 2,3-Bis(acetylthio)propanesulfonamide CAS No. 130369-73-2

2,3-Bis(acetylthio)propanesulfonamide

Cat. No. B144014
CAS RN: 130369-73-2
M. Wt: 271.4 g/mol
InChI Key: ADCWQVPHIAJQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(acetylthio)propanesulfonamide, also known as BAPTA, is a chemical compound that has been widely used in scientific research. It is a calcium chelator that can bind to calcium ions, making it an important tool for studying calcium signaling pathways.

Mechanism of Action

2,3-Bis(acetylthio)propanesulfonamide binds to calcium ions with high affinity, forming a stable complex that prevents the calcium ions from interacting with their target proteins. This can lead to a decrease in the concentration of free calcium ions in the cell, which can have a variety of effects depending on the specific calcium signaling pathway being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific calcium signaling pathway being studied. In general, this compound can be used to investigate the role of calcium in a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. This compound can also be used to investigate the role of calcium in diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Bis(acetylthio)propanesulfonamide in lab experiments is its high affinity for calcium ions, which allows for precise control of calcium signaling pathways. This compound is also relatively easy to use and can be applied to a variety of cell types and experimental systems. However, this compound has some limitations, including its potential to interfere with other metal ions and its potential to disrupt other cellular processes.

Future Directions

There are many future directions for research involving 2,3-Bis(acetylthio)propanesulfonamide. One area of research is the development of new this compound derivatives with improved properties, such as increased specificity for calcium ions or increased stability in biological systems. Another area of research is the application of this compound to new experimental systems, such as in vivo imaging of calcium signaling in animal models. Finally, this compound could be used to investigate the role of calcium in a variety of diseases, including cardiovascular disease, diabetes, and cancer.
Conclusion:
In conclusion, this compound, or this compound, is an important tool for studying calcium signaling pathways in scientific research. Its high affinity for calcium ions makes it a valuable tool for investigating the role of calcium in a variety of cellular processes and diseases. While this compound has some limitations, its versatility and ease of use make it an important tool for researchers in many fields.

Synthesis Methods

The synthesis of 2,3-Bis(acetylthio)propanesulfonamide involves a multi-step process that starts with the reaction of 3-mercapto-1-propanesulfonic acid with acetic anhydride to form 3-acetylthio-1-propanesulfonic acid. This intermediate is then reacted with thionyl chloride to form 3-acetylthio-1-propanesulfonyl chloride. Finally, the sulfonyl chloride is reacted with 2-aminoethanol to form this compound.

Scientific Research Applications

2,3-Bis(acetylthio)propanesulfonamide has been widely used in scientific research as a calcium chelator. It can be used to study calcium signaling pathways in a variety of cell types, including neurons, muscle cells, and immune cells. This compound can also be used to investigate the role of calcium in various physiological processes, such as cell division, apoptosis, and gene expression.

properties

CAS RN

130369-73-2

Molecular Formula

C7H13NO4S3

Molecular Weight

271.4 g/mol

IUPAC Name

S-(2-acetylsulfanyl-3-sulfamoylpropyl) ethanethioate

InChI

InChI=1S/C7H13NO4S3/c1-5(9)13-3-7(14-6(2)10)4-15(8,11)12/h7H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

ADCWQVPHIAJQLW-UHFFFAOYSA-N

SMILES

CC(=O)SCC(CS(=O)(=O)N)SC(=O)C

Canonical SMILES

CC(=O)SCC(CS(=O)(=O)N)SC(=O)C

synonyms

2,3-bis(acetylthio)propanesulfonamide
BAPSA

Origin of Product

United States

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